molecular formula C22H27NO5 B1250858 Thalicpureine CAS No. 218900-91-5

Thalicpureine

Cat. No. B1250858
CAS RN: 218900-91-5
M. Wt: 385.5 g/mol
InChI Key: VMIFHEUVQQHIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalicpureine is a phenanthrene substituted by a 2-(methylamino)ethyl group at position 1 and by methoxy groups at positions 2,3,4,6 and 7, respectively. It is a plant metabolite isolated from Annona purpurea and Fagonia olivieri. It has a role as a plant metabolite. It is a member of phenanthrenes, an aromatic ether, a polyether, a secondary amino compound and a phenanthrene alkaloid.
Thalicpureine belongs to the class of organic compounds known as 6, 6a-secoaporphines. These are alkaloids with a structure that contains an aminoethylphenanthrene moiety. Thalicpureine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, thalicpureine is primarily located in the membrane (predicted from logP). Outside of the human body, thalicpureine can be found in beverages and fruits. This makes thalicpureine a potential biomarker for the consumption of these food products.

Scientific Research Applications

Phylogenetic Studies

  • Fluidigm2PURC Utility in Phylogenetic Research: The study by Blischak et al. (2018) illustrates the application of Fluidigm2PURC, a Python utility, for phylogenetic research, specifically using data from the genus Thalictrum. This tool processes paired-end Illumina data from double-barcoded PCR amplicons, facilitating phylogenetic studies by automating data processing and haplotype inference (Blischak et al., 2018).

Inteins in Protein Chemistry

  • Inteins in Protein Splicing and Engineering: Shah and Muir (2014) reviewed inteins, auto-processing domains found in organisms, including their application in protein chemistry. Inteins, functional in exogenous contexts, have been used for chemically manipulating virtually any polypeptide backbone, offering tools for basic biological research and therapeutic applications (Shah & Muir, 2014).
  • Protein Splicing Applications: Perler and Adam (2000) explored the use of inteins, protein splicing elements, in biotechnology. Inteins have been used for protein purification, expressing cytotoxic proteins, segmentally modifying proteins, and more, demonstrating their versatility in protein engineering (Perler & Adam, 2000).

Medicinal Properties and Phytochemistry

  • Alkaloids in Thalictrum: Jiang Huai-zhong (2007) focused on the determination of Berberine Hydrochloride and total alkaloids in Thalictrum. This study provides a scientific basis for the medicinal use of Thalictrum, contributing to quality control in its application (Jiang Huai-zhong, 2007).
  • Thalictrum foliolosum as a Medicinal Herb: Sharma et al. (2020) highlighted the traditional uses, phytochemistry, and pharmacology of Thalictrum foliolosum, an herb from the Himalayan region. The herb, containing various alkaloids, has therapeutic potential for treating human disorders (Sharma et al., 2020).

Therapeutic Applications

  • Antibacterial Activity Against Bovine Mastitis: Mushtaq et al. (2016) isolated three benzylisoquinoline alkaloids from Thalictrum minus L. and assessed their antibacterial activity against bovine mastitis. This study supports the traditional use of Thalictrum minus in treating bovine mastitis, highlighting its pharmacological relevance (Mushtaq et al., 2016).

In Vitro Propagation for Medicinal Use

  • In Vitro Propagation of Thalictrum foliolosum: Mishra et al. (2020) developed an in vitro propagation protocol for Thalictrum foliolosum, ensuring the conservation and pharmaceutical application of this medicinal herb. This approach maintains genetic stability and enables the production of pharmacologically active compounds (Mishra et al., 2020).

properties

CAS RN

218900-91-5

Product Name

Thalicpureine

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

N-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethanamine

InChI

InChI=1S/C22H27NO5/c1-23-10-9-15-14-8-7-13-11-17(24-2)18(25-3)12-16(13)19(14)21(27-5)22(28-6)20(15)26-4/h7-8,11-12,23H,9-10H2,1-6H3

InChI Key

VMIFHEUVQQHIOK-UHFFFAOYSA-N

SMILES

CNCCC1=C2C=CC3=CC(=C(C=C3C2=C(C(=C1OC)OC)OC)OC)OC

Canonical SMILES

CNCCC1=C2C=CC3=CC(=C(C=C3C2=C(C(=C1OC)OC)OC)OC)OC

melting_point

196-197°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thalicpureine
Reactant of Route 2
Reactant of Route 2
Thalicpureine
Reactant of Route 3
Thalicpureine
Reactant of Route 4
Thalicpureine
Reactant of Route 5
Reactant of Route 5
Thalicpureine
Reactant of Route 6
Thalicpureine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.